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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunodetection of lysine

crotonylation, a recently discovered and significant post-translational modification (PTM). The

following sections offer step-by-step methodologies for the sensitive and specific detection of

crotonylated proteins in various experimental contexts, supporting research into its roles in

gene regulation, cellular metabolism, and disease pathogenesis.

Introduction to Lysine Crotonylation
Lysine crotonylation (Kcr) is a dynamic PTM where a crotonyl group is covalently attached to

the ε-amino group of a lysine residue. This modification neutralizes the positive charge of lysine

and introduces a planar, hydrophobic moiety that is structurally distinct from other acylations

like acetylation. Kcr is found on both histone and non-histone proteins and is implicated in a

variety of cellular processes, including transcriptional activation, DNA damage response, and

metabolic regulation.[1][2][3][4] The levels of protein crotonylation are maintained by the

interplay of "writer" enzymes (crotonyltransferases, e.g., p300/CBP), "eraser" enzymes

(decrotonylases, e.g., HDACs and sirtuins), and "reader" proteins that recognize the crotonyl

mark.

Antibody Specificity and Quantitative Data
The specificity of the anti-crotonyl-lysine antibody is paramount for the accurate detection of

this modification. Commercially available antibodies are typically validated for their ability to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15398773?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8416722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7703795/
https://www.mdpi.com/2073-4409/13/21/1812
https://pmc.ncbi.nlm.nih.gov/articles/PMC11776371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15398773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


recognize crotonylated lysine while exhibiting minimal cross-reactivity with other structurally

similar lysine acylations.

Table 1: Specificity of Anti-Crotonyl-Lysine Antibodies (Pan-Specific)

Modification Cross-Reactivity

Crotonyl-Lysine High

Acetyl-Lysine Low to None

Propionyl-Lysine Low to None

Butyryl-Lysine Low to None

Unmodified Lysine None

Data summarized from dot blot analyses of various commercial anti-crotonyl-lysine antibodies.

Table 2: Selected Lysine Crotonylation Sites Identified in Mouse Liver Proteome

Protein UniProt ID Site Function

Histone H3.1 P68431 K18
Transcriptional

Regulation

Histone H4 P62805 K8
Transcriptional

Regulation

GAPDH P16858 K117 Glycolysis

Pyruvate kinase P52480 K305 Glycolysis

ATP synthase subunit

alpha
P56480 K496

Oxidative

Phosphorylation

This table presents a small selection of the thousands of crotonylation sites identified in

proteomic studies. For a comprehensive list, refer to large-scale proteomic datasets.
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Here we provide detailed protocols for the most common applications of anti-crotonyl-lysine

antibodies.

Western Blotting
This protocol outlines the detection of crotonylated proteins in total cell or tissue lysates.

a. Materials

Cell or tissue lysates

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate,

0.1% SDS) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

Laemmli sample buffer (4X)

SDS-PAGE gels

PVDF membrane

Tris-buffered saline with 0.1% Tween-20 (TBST)

Blocking buffer: 5% non-fat dry milk or BSA in TBST

Primary antibody: Anti-crotonyl-lysine antibody (pan-specific)

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

b. Procedure

Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein

concentration using a BCA or Bradford assay.

SDS-PAGE: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C

for 5-10 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is
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achieved.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the anti-crotonyl-lysine primary

antibody diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room

temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with ECL substrate according to the manufacturer's

instructions and capture the chemiluminescent signal using an imaging system.

c. Workflow Diagram

Sample Preparation Electrophoresis & Transfer Immunodetection

Cell/Tissue Lysate Protein Quantification Denaturation SDS-PAGE PVDF Transfer Blocking Primary Ab Incubation
(Anti-Kcr)

Secondary Ab Incubation
(HRP-conjugated) ECL Detection Chemiluminescent Signal

Click to download full resolution via product page

A streamlined workflow for Western blot analysis of protein crotonylation.

Immunoprecipitation (IP)
This protocol is for the enrichment of crotonylated proteins from a complex mixture.
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a. Materials

Cell or tissue lysates (prepared in a non-denaturing lysis buffer, e.g., Triton X-100 based)

Anti-crotonyl-lysine antibody

Protein A/G magnetic beads or agarose beads

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., Laemmli sample buffer or low pH glycine buffer)

b. Procedure

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G

beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

Antibody Incubation: Add the anti-crotonyl-lysine antibody to the pre-cleared lysate and

incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for

another 1-2 hours at 4°C with rotation.

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

Elution: Elute the immunoprecipitated proteins from the beads. For subsequent Western blot

analysis, resuspend the beads in Laemmli sample buffer and boil. For mass spectrometry,

use a compatible elution buffer.

c. Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15398773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate

Pre-clearing (Optional)

Add Anti-Kcr Antibody

Incubate (Antibody-Protein Complex Formation)

Add Protein A/G Beads

Incubate (Capture of Complex)

Wash Beads

Elute Crotonylated Proteins

Downstream Analysis
(Western Blot, Mass Spec)

Click to download full resolution via product page

General workflow for the immunoprecipitation of crotonylated proteins.
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Immunofluorescence (IF)
This protocol describes the in-situ detection of crotonylated proteins in cultured cells.

a. Materials

Cells grown on coverslips

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde in PBS

Permeabilization solution: 0.25% Triton X-100 in PBS

Blocking solution: 1% BSA and 5% normal goat serum in PBS

Primary antibody: Anti-crotonyl-lysine antibody

Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG

DAPI for nuclear counterstaining

Mounting medium

b. Procedure

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Washing: Wash cells three times with PBS.

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

Washing: Wash cells three times with PBS.

Blocking: Block with blocking solution for 1 hour at room temperature.

Primary Antibody Incubation: Incubate with the anti-crotonyl-lysine antibody diluted in

blocking solution overnight at 4°C.
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Washing: Wash cells three times with PBS.

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary

antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

Washing: Wash cells three times with PBS, protected from light.

Counterstaining: Stain nuclei with DAPI for 5 minutes.

Mounting: Mount coverslips onto microscope slides using mounting medium.

Imaging: Visualize using a fluorescence microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a suitable format for the quantification of total crotonylated proteins in a

sample.

a. Principle

A known amount of crotonylated peptide is coated onto the wells of a microplate. The sample

containing an unknown amount of crotonylated proteins is mixed with a fixed amount of anti-

crotonyl-lysine antibody and added to the wells. The free crotonylated proteins in the sample

compete with the coated peptide for binding to the antibody. The amount of antibody bound to

the plate is then detected with a secondary antibody, and the signal is inversely proportional to

the amount of crotonylated protein in the sample.

b. General Protocol Outline

Coating: Coat a 96-well plate with a synthetic crotonylated peptide or protein (e.g.,

crotonylated BSA) overnight at 4°C.

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for

1-2 hours at room temperature.

Competition: In a separate plate or tubes, pre-incubate your samples and standards with a

fixed concentration of the anti-crotonyl-lysine antibody for 1-2 hours.
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Incubation: Transfer the sample/standard-antibody mixtures to the coated and blocked plate.

Incubate for 1-2 hours at room temperature.

Washing: Wash the plate thoroughly to remove unbound antibody.

Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

Washing: Wash the plate thoroughly.

Detection: Add a colorimetric substrate (e.g., TMB) and incubate until color develops. Stop

the reaction with a stop solution.

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Analysis: Generate a standard curve and determine the concentration of crotonylated

proteins in your samples.

Signaling Pathway Visualization
Lysine crotonylation has been shown to regulate the activity of key signaling proteins. The

following diagram illustrates the impact of crotonylation on the p53 tumor suppressor pathway.

Crotonylation of p53 at serine 46 (an unconventional crotonylation site) has been reported to

decrease its stability and activity, leading to an increase in the expression of glycolytic enzymes

that are negatively regulated by p53.[2][3][4][5]
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Crotonylation of p53 impairs its tumor suppressive function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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